An In-depth Technical Guide to Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. Given the limited direct literature on this specific molecule, this document establishes a comprehensive understanding by first examining the well-characterized core scaffold, Ethyl 1H-pyrazole-4-carboxylate, and then elaborating on the structural and synthetic implications of the N-1-(2-methoxyethyl) substitution.
Core Molecular Architecture: The Pyrazole Scaffold
The foundational structure of the target molecule is the pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] The parent compound, Ethyl 1H-pyrazole-4-carboxylate, serves as a key intermediate in the synthesis of more complex, biologically active molecules.[3][4][5]
Chemical Identity of the Core Scaffold: Ethyl 1H-pyrazole-4-carboxylate
| Identifier | Value | Source |
| CAS Number | 37622-90-5 | [3][6][7] |
| Molecular Formula | C₆H₈N₂O₂ | [3][6][7] |
| Molecular Weight | 140.14 g/mol | [3][6][7] |
| IUPAC Name | ethyl 1H-pyrazole-4-carboxylate | [7][8][9] |
| Synonyms | Ethyl 4-pyrazolecarboxylate, 4-Ethoxycarbonylpyrazole | [6][7] |
| SMILES | CCOC(=O)C1=CNN=C1 | [7][9] |
| InChI Key | KACZQOKEFKFNDB-UHFFFAOYSA-N | [7][8][9] |
Physicochemical and Spectroscopic Properties of the Core Scaffold
The physical and spectral characteristics of Ethyl 1H-pyrazole-4-carboxylate are well-documented, providing a baseline for understanding its derivatives.
| Property | Value | Source |
| Appearance | White to off-white or pale yellow solid/crystals | [3][9] |
| Melting Point | 77-80 °C | [3] |
| Boiling Point | 138-140 °C at 3 mmHg | |
| Solubility | Soluble in DMSO (200 mg/mL with sonication) and miscible with acetone. | [5][6] |
| Purity | ≥ 99% (HPLC), ≥97.5% (GC) | [3][9] |
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features include:
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¹H NMR: Proton nuclear magnetic resonance data is available, providing insight into the hydrogen environments within the molecule.[10][11]
-
IR Spectra: Infrared spectroscopy data, including FTIR and ATR-IR, reveals the presence of key functional groups.[7]
-
Mass Spectrometry: Mass spec data confirms the molecular weight of the compound.[8]
The N-1 Substituted Derivative: Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate
The introduction of a 2-methoxyethyl group at the N-1 position of the pyrazole ring significantly alters the molecule's physicochemical properties, such as its polarity, lipophilicity, and potential for hydrogen bonding. These changes can, in turn, influence its biological activity and pharmacokinetic profile.
Deduced Chemical Identity
| Identifier | Value |
| Molecular Formula | C₉H₁₄N₂O₃ |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate |
| SMILES | CCOC(=O)c1cn(CCO)nc1 |
| InChI Key | (Not directly available, but can be generated from structure) |
Synthesis and Experimental Protocols
The synthesis of Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate would typically proceed through the N-alkylation of the parent scaffold, Ethyl 1H-pyrazole-4-carboxylate.
General Synthetic Strategy
A common and effective method for the N-alkylation of pyrazoles involves the reaction of the N-H pyrazole with an appropriate alkylating agent in the presence of a base.
Caption: General synthetic scheme for the N-alkylation of Ethyl 1H-pyrazole-4-carboxylate.
Step-by-Step N-Alkylation Protocol (Hypothetical)
This protocol is a representative, field-proven methodology for the N-alkylation of pyrazoles and is adaptable for the synthesis of the target compound.
-
Preparation of Reactants:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5-2 equivalents) or sodium hydride (NaH, 1.1 equivalents, use with caution), to the solution. The choice of base depends on the reactivity of the starting material and the desired reaction conditions.
-
-
Addition of Alkylating Agent:
-
To the stirred suspension, add 1-bromo-2-methoxyethane (or a similar 2-methoxyethyl halide, 1.1-1.2 equivalents) dropwise at room temperature. The use of a slight excess of the alkylating agent ensures complete consumption of the starting pyrazole.
-
-
Reaction Monitoring:
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80 °C) to facilitate the reaction.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.
-
The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate.
-
Applications and Future Directions
As a derivative of a biologically active scaffold, Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate holds potential as an intermediate or a final compound in several areas of research and development:
-
Pharmaceutical Development: The pyrazole core is integral to many drugs.[3] This compound could serve as a building block for novel therapeutics, particularly in areas where pyrazole derivatives have shown promise, such as in the development of anti-inflammatory agents or kinase inhibitors.[1][3]
-
Agrochemicals: Pyrazole derivatives are also utilized in the development of herbicides and fungicides.[3] The specific substitution pattern of the target molecule could be explored for novel agrochemical applications.
-
Material Science: Heterocyclic compounds are sometimes incorporated into polymers and other materials to enhance their properties.[3]
The logical progression of research for this compound would involve its synthesis, full spectroscopic characterization, and subsequent evaluation in various biological assays to determine its potential as a lead compound in drug discovery or for other applications.
Caption: A typical workflow for the development and optimization of novel chemical entities.
References
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Chemspace. (n.d.). Ethyl 1-(2-cyclobutyl-2-methoxyethyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142179, ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
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Bandyopadhyay, P., & Sathe, M. (2013). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 4(1), 3-16. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl 4-pyrazolecarboxylate. In NIST Chemistry WebBook. Retrieved from [Link]
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Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23033398, 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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Bioxols. (n.d.). Ethyl 1H-pyrazole-4-carboxylate (4-Ethoxycarbonylpyrazole). Retrieved from [Link]
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Chemspace. (n.d.). Ethyl 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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Kumar, V., & Aggarwal, R. (2020). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 132(1), 1-28. Retrieved from [Link]
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Ganapa Life Science. (n.d.). Ethyl 4-pyrazolecarboxylate (CAS 37622-90-5). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. Retrieved from [Link]
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Iškauskienė, M., Račkauskienė, G., Sløk, F., & Šačkus, A. (2021). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. Molecules, 26(11), 3369. Retrieved from [Link]
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
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National Institute of Standards and Technology. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]
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